REACTION_CXSMILES
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C([Li])CCC.[CH:6](=[O:12])[CH2:7][CH2:8][CH2:9][CH2:10][CH3:11].[F:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[F:20]>>[F:13][C:14]1[C:15]([F:20])=[CH:16][CH:17]=[CH:18][C:19]=1[CH:6]([OH:12])[CH2:7][CH2:8][CH2:9][CH2:10][CH3:11]
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Name
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|
Quantity
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31 mL
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Type
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reactant
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Smiles
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C(CCC)[Li]
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Name
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Quantity
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31.5 g
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Type
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reactant
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Smiles
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C(CCCCC)=O
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Name
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|
Quantity
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35.5 g
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Type
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reactant
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Smiles
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FC1=C(C=CC=C1)F
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Name
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Type
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|
Smiles
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FC1=C(C=CC=C1F)C(CCCCC)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |